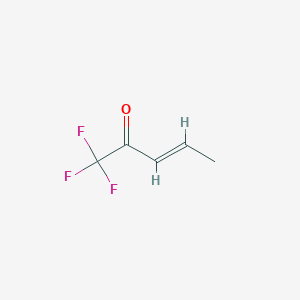

1,1,1-Trifluoro-pent-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1,1-trifluoropent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O/c1-2-3-4(9)5(6,7)8/h2-3H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIJRVZWOIRLDQ-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90550-11-1 | |

| Record name | (3E)-1,1,1-trifluoropent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,1 Trifluoro Pent 3 En 2 One

Precursor Chemistry and Starting Material Considerations

The selection of appropriate starting materials is critical for an efficient synthesis.

For Trifluoroacetylation:

Trifluoroacetyl Source: Ethyl trifluoroacetate (B77799) or trifluoroacetic anhydride (B1165640) are common, commercially available trifluoroacetylating agents.

Propenyl Source: Propenylmagnesium bromide (a Grignard reagent) or other propenyl organometallics serve as the three-carbon nucleophile.

For Condensation Reactions:

Fluorinated Building Block: 1,1,1-Trifluoroacetone (B105887) is the key C3 precursor containing the trifluoromethyl group. It can be prepared via the decarboxylation of ethyl 4,4,4-trifluoroacetoacetate.

C2 Electrophile: Acetaldehyde (B116499) is the required aldehyde partner in the aldol (B89426) condensation.

For Olefination Strategies:

Phosphonate (B1237965) Reagent: Diethyl (2,2,2-trifluoro-1-oxoethyl)phosphonate is the key HWE reagent. It can be synthesized from ethyl trifluoroacetate and diethyl methylphosphonate.

C2 Electrophile: Acetaldehyde serves as the carbonyl component.

Optimization of Reaction Conditions and Yields in 1,1,1-Trifluoro-pent-3-en-2-one Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction parameters such as catalyst, solvent, base, and temperature is essential. The following tables, based on findings for related transformations, illustrate the typical process of optimizing a synthetic method for fluorinated compounds.

Table 1: Optimization of a Palladium-Catalyzed Cross-Coupling Reaction This table demonstrates how the choice of solvent, base, and catalyst can influence the yield of a product in a hypothetical Pd-catalyzed synthesis.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Na₃PO₄ | Dioxane | 80 | 25 |

| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Na₃PO₄ | Toluene | 80 | 15 |

| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | Na₃PO₄ | THF | 80 | 37 |

| 4 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | THF | 80 | 30 |

| 5 | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | THF | 80 | 47 |

| 6 | Pd(hfac)₂ (5) | PPh₃ (10) | Na₂CO₃ | THF | 80 | 62 |

| 7 | Pd(hfac)₂ (5) | PPh₃ (10) | Na₂CO₃ | THF | 100 | 55 |

Data adapted from a study on palladium-catalyzed functionalization of alkenes. The results indicate that the combination of Pd(hfac)₂, Na₂CO₃, and THF at 80°C provides the optimal conditions.

Table 2: Screening of Nickel Catalysts and Ligands for Asymmetric Coupling This table illustrates the screening process for a Nickel-catalyzed reaction, emphasizing the importance of the ligand in achieving high yield and enantioselectivity.

| Entry | Nickel Precursor (20 mol%) | Ligand (25 mol%) | Yield (%) |

| 1 | NiBr₂·DME | Ligand A | 75 |

| 2 | NiCl₂·DME | Ligand A | 68 |

| 3 | Ni(OAc)₂ | Ligand A | 55 |

| 4 | NiBr₂·DME | Ligand B | 93 |

| 5 | NiBr₂·DME | Ligand C | 81 |

Data adapted from research on nickel-catalyzed asymmetric cross-coupling. The results show that the combination of NiBr₂·DME with a specific chiral ligand (Ligand B) is crucial for maximizing the product yield.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Isomers

Achieving selectivity is paramount in modern organic synthesis to avoid the formation of unwanted isomers.

Chemoselectivity: In condensation reactions between 1,1,1-trifluoroacetone and acetaldehyde, the higher electrophilicity of the aldehyde carbonyl compared to the ketone ensures that the enolate formed from the ketone preferentially attacks the aldehyde. This minimizes self-condensation products and enhances the yield of the desired crossed-condensation product. mnstate.edu

Regioselectivity: The formation of the enolate is regioselective. The protons on the methyl group of 1,1,1-trifluoroacetone are acidified by the adjacent trifluoromethyl group, favoring deprotonation at this position over the acetaldehyde α-position under controlled conditions. This directs the subsequent C-C bond formation to a single constitutional isomer. quora.com

Stereoselectivity: The double bond in this compound can exist as either the (E) or (Z) isomer.

The Horner-Wadsworth-Emmons reaction is well-known for its high (E)-selectivity when using stabilized ylides, which would be the case for a trifluoroacetyl-substituted phosphonate. wikipedia.orgyoutube.com This is often the desired outcome as the (E)-isomer is typically the more thermodynamically stable product.

Specific modifications to the HWE protocol, such as the Still-Gennari conditions (using phosphonates with electron-withdrawing groups and specific base/solvent combinations like KHMDS/18-crown-6 in THF), can be employed to favor the formation of the (Z)-isomer. youtube.com

In the aldol condensation pathway, the final dehydration step to form the enone also tends to favor the formation of the more stable, conjugated (E)-isomer. magritek.com

For syntheses requiring high levels of stereocontrol, organocatalytic methods or the use of chiral auxiliaries can be powerful tools, as demonstrated in the synthesis of other complex fluorinated molecules where excellent enantioselectivities and diastereoselectivities are achieved. rsc.org

Chemical Reactivity and Transformation of 1,1,1 Trifluoro Pent 3 En 2 One

Nucleophilic Addition Reactions at the Carbonyl and Olefinic Centers

Nucleophilic attack can occur at either the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition). libretexts.orglibretexts.org The conjugation in the enone system allows for the delocalization of the pi-electrons, which makes the β-carbon susceptible to nucleophilic attack. libretexts.org The specific pathway followed often depends on the nature and "hardness" or "softness" of the attacking nucleophile, as well as the reaction conditions. youtube.com

Organometallic reagents are a fundamental class of nucleophiles used in organic synthesis for the formation of carbon-carbon bonds. fishersci.com Their reactivity towards α,β-unsaturated ketones like 1,1,1-trifluoro-pent-3-en-2-one is highly dependent on the metal center.

Grignard and Organolithium Reagents: These are considered "hard" nucleophiles due to the highly polarized metal-carbon bond. libretexts.org They typically favor 1,2-addition, attacking the more electrophilic carbonyl carbon directly. libretexts.orgyoutube.com This reaction, upon protonation, leads to the formation of a tertiary alcohol. The reaction is fast and kinetically controlled. youtube.com For example, the reaction of a Grignard reagent with an enone results in a tetrahedral intermediate which is protonated to yield an alcohol. libretexts.org

Organocopper Reagents (Gilman Reagents): In contrast, lithium dialkylcuprates (R₂CuLi), often called Gilman reagents, are "soft" nucleophiles. They preferentially undergo 1,4-conjugate addition (Michael addition) to the β-carbon of the enone. libretexts.orgmasterorganicchemistry.com This selectivity is a hallmark of organocuprates and makes them particularly useful for extending the carbon chain at the β-position. The reaction proceeds via an enolate intermediate, which is then protonated during workup to give the corresponding ketone. libretexts.org The use of organocopper reagents is a well-established method for the enantioselective conjugate alkynylation of β-trifluoromethyl α,β-enones, yielding ketones with a trifluoromethylated propargylic chiral center. rsc.org

| Reagent Type | Typical Addition Mode | Product Type |

| Organolithium (RLi) | 1,2-Addition | Tertiary Alcohol |

| Grignard (RMgX) | 1,2-Addition | Tertiary Alcohol |

| Organocopper (R₂CuLi) | 1,4-Conjugate Addition | Ketone |

The Michael reaction, a cornerstone of C-C bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgbyjus.com this compound, with its activated double bond, is an excellent Michael acceptor.

The mechanism involves the attack of the nucleophile on the β-carbon, leading to a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation yields the final 1,4-adduct. masterorganicchemistry.com A wide range of nucleophiles, known as Michael donors, can be employed. These are typically stabilized carbanions derived from compounds with acidic methylene (B1212753) or methine protons, such as malonates, nitroalkanes, and cyanoacetates. libretexts.orgorganic-chemistry.org

Enantioselective conjugate additions to β-trifluoromethyl α,β-enones have been developed using various catalysts. For instance, the conjugate addition of terminal alkynes using a copper(I)-taniaphos complex catalyst provides ketones with high enantiomeric excesses (up to 99%). rsc.org This highlights the utility of such reactions in creating chiral, trifluoromethylated building blocks.

| Michael Donor Example | Michael Acceptor | Catalyst/Base | Product Type |

| Diethyl Malonate | Diethyl Fumarate | Base (e.g., NaOEt) | Substituted Succinate Ester |

| 2-Nitropropane | Methyl Acrylate | Base | γ-Nitro Ester |

| Terminal Alkyne | β-Trifluoromethyl α,β-enone | Cu(I)-taniaphos complex | Ketone with propargylic stereocenter |

Hetero-Michael additions involve the conjugate addition of non-carbon nucleophiles. Amines, alcohols, and thiols can all add to activated alkenes, although their reactivity varies.

Thiols: Thiols are excellent nucleophiles for conjugate additions (thia-Michael reaction). nih.gov The reaction is often catalyzed by a weak base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nih.govrsc.org The addition is typically rapid and highly efficient. nih.gov For instance, research has shown that the addition of thiophenol to dehydroalanine (B155165) derivatives proceeds in high yield. researchgate.net

Amines: Primary and secondary amines can also undergo conjugate addition (aza-Michael reaction). These reactions are synthetically valuable for preparing β-amino ketones and related compounds. While thiols are generally more nucleophilic and react faster, amine additions are common and can be catalyzed to improve efficiency. researchgate.netnih.gov

Alcohols: Alcohols are generally less reactive nucleophiles than thiols or amines for conjugate addition. The oxa-Michael addition often requires stronger basic conditions to generate a reactive alkoxide.

| Heteronucleophile | Reaction Name | General Product |

| Thiol (R-SH) | Thia-Michael Addition | β-Thio Ketone |

| Amine (R₂NH) | Aza-Michael Addition | β-Amino Ketone |

| Alcohol (R-OH) | Oxa-Michael Addition | β-Alkoxy Ketone |

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic systems in a single step. This compound can participate as the 2π-electron component (dienophile or dipolarophile) in these transformations.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comyoutube.com A [3+2] cycloaddition involves a three-atom, 4π-electron component (a 1,3-dipole) reacting with a 2π-electron component (a dipolarophile) to form a five-membered ring. wikipedia.orgorganic-chemistry.org

For a standard Diels-Alder reaction, reactivity is enhanced when the dienophile is substituted with electron-withdrawing groups and the diene possesses electron-donating groups. libretexts.org The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. acs.org This effect, transmitted through the conjugated system, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene.

This lowered LUMO energy results in a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), leading to a stronger orbital interaction and a faster reaction rate. organic-chemistry.org Therefore, the CF₃ group acts as a powerful activating group, making this compound a highly reactive dienophile in Diels-Alder reactions and a reactive dipolarophile in [3+2] cycloadditions. rsc.orgrsc.org This activation has been exploited in the synthesis of various trifluoromethyl-substituted heterocyclic and carbocyclic systems. rsc.orgresearchgate.net

Cycloaddition reactions are typically concerted, pericyclic reactions, which means they often proceed with a high degree of stereospecificity. youtube.comwikipedia.org

Diels-Alder Reactions: The stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will yield a cis-substituted cyclohexene (B86901) ring. Furthermore, when cyclic dienes are used, there is the possibility of endo or exo products. The endo product, where the substituents of the dienophile are oriented towards the newly forming double bond in the product, is often the kinetically favored product. libretexts.org

[3+2] Cycloadditions: These reactions are also stereospecific with respect to the dipolarophile. wikipedia.org The reaction of a 1,3-dipole, such as a nitrone, with an alkene like this compound proceeds to give a five-membered heterocyclic ring (e.g., an isoxazolidine) with retention of the alkene's geometry. researchgate.netnih.gov The presence of the bulky and electron-withdrawing CF₃ group can also exert a strong influence on the regioselectivity and diastereoselectivity of the cycloaddition, directing the approach of the dipole to minimize steric hindrance and maximize electronic stabilization. researchgate.net For example, the intramolecular cycloaddition of nitrones derived from α-trifluoromethyl styrenes shows a reversal of regioselectivity compared to non-fluorinated analogs, an effect attributed to the steric and electronic demands of the CF₃ group. researchgate.net

Rearrangement Reactions and Fragmentations

The structural framework of this compound, featuring an α,β-unsaturated ketone, makes it susceptible to specific rearrangement and fragmentation pathways, particularly under mass spectrometry conditions.

Rearrangement Reactions: While extensive studies on the specific rearrangement of this compound are not widely documented, the chemistry of related α,β-unsaturated ketones suggests a propensity for isomerization. For instance, the corresponding β,γ-unsaturated ketones are known to rearrange to the more thermodynamically stable α,β-conjugated isomers. This stability is attributed to the extended π-system. It is plausible that under certain catalytic conditions, such as acid or base catalysis, this compound could participate in equilibria with other isomeric forms, although it represents the most stable conjugated system.

Fragmentation: Under electron ionization mass spectrometry (EI-MS), the fragmentation of this compound is dictated by the stability of the resulting fragments. The primary fragmentation mechanism for ketones is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. youtube.comlibretexts.org This process leads to the formation of a stable acylium ion.

For this compound, two primary alpha-cleavage pathways are possible:

Cleavage between C1 and C2, leading to the loss of a trifluoromethyl radical (•CF₃) and the formation of a but-2-enoyl cation.

Cleavage between C2 and C3, resulting in the formation of a trifluoroacetyl cation ([CF₃CO]⁺) and the loss of a propenyl radical. researchgate.net

The trifluoroacetyl cation is a particularly stable fragment due to the high electronegativity of the fluorine atoms, and its corresponding peak at m/z = 97 is expected to be prominent in the mass spectrum. The fragmentation of α,β-unsaturated aromatic ketones often involves protonation at the carbonyl oxygen, followed by proton transfer and subsequent loss of neutral molecules like benzene (B151609) or styrene. nih.govresearchgate.net A similar mechanism could be envisioned for this compound, potentially leading to characteristic neutral losses.

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

| Molecular Ion | [C₅H₅F₃O]⁺• | 138 | Ionization of the parent molecule |

| Trifluoroacetyl cation | [CF₃CO]⁺ | 97 | Alpha-cleavage (loss of •C₃H₅) |

| But-2-enoyl cation | [CH₃CH=CHCO]⁺ | 69 | Alpha-cleavage (loss of •CF₃) |

| Propargyl cation | [C₃H₃]⁺ | 39 | Further fragmentation |

Oxidation and Reduction Chemistry

The dual functionality of this compound allows for selective oxidation and reduction reactions at either the carbon-carbon double bond or the carbonyl group.

Oxidation: The electron-deficient nature of the double bond in this compound, due to the strong electron-withdrawing effect of the trifluoromethyl group, makes it a substrate for specific epoxidation methods. While standard reagents like m-CPBA may be less effective, methods developed for electron-deficient olefins are applicable. nih.gov Nucleophilic epoxidation using a hydroperoxide under basic conditions (e.g., the Weitz-Scheffer reaction) or catalytic systems involving metal complexes can achieve the synthesis of the corresponding epoxide, 3-methyl-2-(trifluoromethyl)oxiran-2-yl)methanone. Catalytic systems using manganese or visible-light-promoted metal-free approaches have proven effective for the epoxidation of electron-poor alkenes. nih.govrsc.orgrsc.org

Reduction: The reduction of this compound can be directed towards the carbonyl group, the alkene, or both, depending on the reagents and conditions employed.

Reduction of the Carbonyl Group: Selective reduction of the ketone to the corresponding allylic alcohol, 1,1,1-trifluoro-pent-3-en-2-ol, can be achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is often used for this purpose as it typically does not reduce isolated carbon-carbon double bonds.

Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation is a common method for reducing C=C bonds. masterorganicchemistry.com Using a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂) will preferentially reduce the double bond to yield 1,1,1-trifluoro-pentan-2-one. samaterials.comresearchgate.net This selectivity arises because the alkene is generally more reactive towards catalytic hydrogenation than the ketone. masterorganicchemistry.com

Complete Reduction: More forceful reducing agents or prolonged reaction times with catalytic hydrogenation can lead to the reduction of both the alkene and the ketone, yielding 1,1,1-trifluoro-pentan-2-ol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent than NaBH₄ and can reduce both functionalities.

| Transformation | Reagent(s) | Product |

| Selective C=O Reduction | Sodium Borohydride (NaBH₄) | 1,1,1-Trifluoro-pent-3-en-2-ol |

| Selective C=C Reduction | H₂, Palladium on Carbon (Pd/C) | 1,1,1-Trifluoro-pentan-2-one |

| Complete Reduction | Lithium Aluminum Hydride (LiAlH₄) or H₂ (excess), Pd/C | 1,1,1-Trifluoro-pentan-2-ol |

| Epoxidation | Peracetic acid, Mn(II) catalyst | 3-methyl-2-(trifluoromethyl)oxiran-2-yl)methanone |

Reactions Involving the Trifluoromethyl Group Itself

The trifluoromethyl group is generally stable, but under specific conditions, it can undergo transformations such as defluorination.

Defluorination: The C-F bond is strong, but defluorination of trifluoromethyl ketones can be achieved through reductive methods. Electrochemical reduction is one such powerful technique. In the presence of a sacrificial anode and a suitable silylating agent like chlorotrimethylsilane (B32843) (TMSCl), trifluoromethyl ketones can be electroreductively defluorinated to form difluoroenol silyl (B83357) ethers. This reaction proceeds via a one-pot process and is applicable to a variety of substituted trifluoromethyl ketones. Another approach involves palladium-catalyzed activation of the C-F bond, which can lead to defluorination coupled with arylation, demonstrating that the CF₃ group can act as a synthetic handle.

Trifluoromethylation of Other Substrates: There is currently no significant evidence in the scientific literature to suggest that this compound acts as a trifluoromethylating agent. Reagents used for transferring a CF₃ group are typically specialized, such as Ruppert-Prakash reagent (TMSCF₃) or Togni reagents. The C-CF₃ bond in this compound is not readily cleaved to generate a trifluoromethyl anion, cation, or radical for transfer to another substrate.

Enantioselective and Diastereoselective Transformations

The prochiral ketone and the electron-deficient alkene in this compound provide opportunities for creating new stereocenters with high levels of control.

Enantioselective Transformations: The primary site for enantioselective reactions is the carbonyl group. The reduction of the ketone to a chiral alcohol can be achieved with high enantioselectivity using well-established catalytic systems.

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) source, is highly effective for the enantioselective reduction of prochiral ketones, including trifluoromethyl ketones. acs.orgnih.gov This method can produce either the (R) or (S) enantiomer of 1,1,1-trifluoro-pent-3-en-2-ol with high enantiomeric excess (ee), depending on the chirality of the proline-derived catalyst used.

Other Catalytic Systems: Asymmetric transfer hydrogenation using chiral ruthenium or iridium complexes is another powerful method for the enantioselective reduction of enones. acs.org Chiral organomagnesium amides have also been shown to reduce trifluoromethyl ketones with excellent enantioselectivity. acs.orgnih.gov

Diastereoselective Transformations: The carbon-carbon double bond is an ideal site for diastereoselective conjugate additions (Michael additions). nih.gov The addition of a nucleophile to the β-position of the enone creates a new stereocenter. If the incoming nucleophile is chiral, or if a chiral catalyst is used, the reaction can proceed with high diastereoselectivity.

Michael Addition: The reaction of a nucleophile, such as a Gilman reagent (lithium dialkylcuprate) or a malonate ester, can be rendered diastereoselective by employing a chiral ligand or auxiliary. acs.orgnih.gov The facial selectivity of the attack on the double bond is controlled by the steric and electronic properties of the chiral environment, leading to the preferential formation of one diastereomer of the resulting saturated ketone.

| Transformation Type | Reaction | Chiral Reagent/Catalyst | Expected Product Stereochemistry |

| Enantioselective Reduction | Ketone Reduction | (S)-CBS Catalyst + Borane | (S)-1,1,1-Trifluoro-pent-3-en-2-ol |

| Enantioselective Reduction | Ketone Reduction | (R)-CBS Catalyst + Borane | (R)-1,1,1-Trifluoro-pent-3-en-2-ol |

| Diastereoselective Addition | Michael Addition | Chiral Gilman Reagent | Diastereomerically enriched conjugate addition product |

| Diastereoselective Addition | Michael Addition | Achiral nucleophile + Chiral Catalyst (e.g., Isothiourea) | Diastereomerically enriched conjugate addition product |

Derivatives and Analogues of 1,1,1 Trifluoro Pent 3 En 2 One: Synthesis and Research Applications

Synthesis of Structurally Modified 1,1,1-Trifluoro-pent-3-en-2-one Analogues

The synthesis of analogues of this compound, which are part of the broader class of trifluoromethylated enones or chalcones, primarily relies on classical condensation reactions. These methods allow for the modification of the carbon skeleton, introducing various substituents to tailor the compound's properties.

Claisen-Schmidt Condensation: This reaction is a type of crossed aldol (B89426) condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org To synthesize analogues of this compound, trifluoroacetone can be reacted with various aldehydes. The reaction is typically base-catalyzed, with the base (e.g., sodium hydroxide) deprotonating the α-carbon of the ketone to form an enolate. praxilabs.commagritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone. praxilabs.com This method is widely used for synthesizing fluorinated chalcone (B49325) derivatives, which are structural analogues of the target compound. researchgate.netnih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for olefination, providing excellent stereoselectivity, predominantly forming (E)-alkenes. youtube.comwikipedia.orgorganic-chemistry.org This reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. nih.gov To create analogues of this compound, a phosphonate ester containing the trifluoromethyl ketone moiety is first deprotonated with a base (like NaH or NaOMe) to form a nucleophilic carbanion. organic-chemistry.org This carbanion then reacts with a chosen aldehyde. The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. organic-chemistry.org A variation known as the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups like trifluoromethyl, can be employed to achieve high selectivity for (Z)-alkenes. youtube.com

| Reaction Name | Reactants | Key Features | Resulting Analogues |

| Claisen-Schmidt Condensation | Ketone (e.g., trifluoroacetone) + Aldehyde (aromatic or aliphatic) | Base-catalyzed; forms α,β-unsaturated ketones (chalcones). wikipedia.orgpraxilabs.com | Variously substituted trifluoromethyl chalcones and enones. researchgate.netnih.gov |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate ester + Aldehyde/Ketone | Base-mediated; highly (E)-selective olefination. wikipedia.orgorganic-chemistry.org | (E)-isomers of trifluoromethylated enones. youtube.com |

| Still-Gennari (HWE) Modification | Phosphonate with EWG + Aldehyde | Uses specific phosphonates and conditions (e.g., KHMDS/18-crown-6) to favor (Z)-alkene formation. youtube.com | (Z)-isomers of trifluoromethylated enones. youtube.com |

Functionalization Strategies for Creating Novel Trifluoromethylated Scaffolds

The reactive nature of the enone system in this compound and its derivatives allows for extensive functionalization, leading to the creation of complex and novel trifluoromethylated scaffolds.

One key strategy involves the transformation of the ketone into an imine surrogate, such as an N-aryl N,O-acetal. These stable intermediates can then react with various organometallic reagents (e.g., Grignard reagents) to produce a wide range of functionalized trifluoromethylated amines. This method has also been adapted into a one-pot reaction to access highly functionalized trifluoromethylated imidazole (B134444) derivatives. researchgate.net

Another powerful functionalization approach is the use of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition. Trifluoromethyl propargylamines, which can be synthesized from trifluoromethyl ketones, react with various azides in the presence of a copper(I) catalyst. This reaction efficiently yields 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and peptidomimetics. youtube.comwikipedia.org

Furthermore, the enone can be converted into an α-trifluoromethyl alkenyl triflate. This derivative serves as a versatile building block for further transformations, including cross-coupling reactions to synthesize diverse trifluoromethylated compounds like diarylethylenes, enynes, and benzofurans. nih.gov

| Starting Material (Derivative) | Reaction Type | Reagents | Resulting Scaffold | Citation |

| Trifluoromethylated N-aryl N,O-acetals | Nucleophilic Addition | Alkyl/Aryl-magnesium reagents | Trifluoromethylated amines | researchgate.net |

| Trifluoromethylated N-aryl N,O-acetals | One-pot Cyclization | Aryl-magnesium halides | Trifluoromethylated imidazoles | researchgate.net |

| Trifluoromethyl propargylamines | Huisgen 1,3-dipolar cycloaddition | Azides, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazoles | youtube.comwikipedia.org |

| (Z)-α-Trifluoromethyl alkenyl triflate | Cross-coupling reactions | Various coupling partners | Dierylethylenes, enynes, benzofurans | nih.gov |

Research Applications of Derived Compounds in Synthetic Methodology Development

Derivatives of this compound are not only synthetic targets but also valuable tools in the development of new synthetic methodologies. Their unique electronic and steric properties are harnessed to facilitate novel transformations.

For instance, 3-dimethylhydrazono-1,1,1-trifluoro-2-propanone, a derivative of trifluoroacetone, serves as a useful synthetic equivalent of the highly reactive trifluoropyruvaldehyde. This stable hydrazone can be used in reactions to construct various fluorine-containing heterocyclic compounds, overcoming the handling challenges associated with its parent aldehyde. wikipedia.org

Similarly, (Z)-α-trifluoromethyl alkenyl triflates, synthesized from trifluoromethyl ketones, have proven to be important building blocks in organic synthesis. Their utility has been demonstrated in the efficient synthesis of a range of complex trifluoromethylated molecules, showcasing their role in expanding the toolbox for synthetic chemists. nih.gov The development of methods to create these triflates and other derivatives from readily available materials like trifluoromethylated enones contributes to the broader field of synthetic methodology.

The application of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) as a powerful activating agent for various functional groups and as a reagent for trifluoromethylation reactions further highlights the importance of CF₃-containing reagents in modern synthesis. libretexts.org While not directly derived from the title enone, the principles of reactivity and activation are shared, underscoring the central role of such fluorinated motifs in advancing synthetic chemistry.

Exploration of Structure-Reactivity Relationships in this compound Derivatives

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for designing new reactions and molecules with desired properties. The strong electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the entire molecule.

The CF₃ group significantly impacts the electrophilicity of the carbonyl carbon and the β-carbon of the enone system, making them highly susceptible to nucleophilic attack. Research into catalytic enantioselective additions of organoboron reagents to fluoroketones has revealed that non-bonding interactions between the trifluoromethyl group and ammonium-based catalysts can play a key role in controlling enantioselectivity. This attraction helps to create a more rigid transition state, leading to higher yields and enantiomeric ratios compared to non-fluorinated analogues.

Studies comparing the reactivity of enones with their thiono (C=S) analogues have provided further insight. For example, in aminolysis reactions, the sulfur-containing analogue of a related ester was found to be more reactive toward weakly basic amines, while the oxygen analogue was more reactive toward strongly basic amines. This demonstrates how replacing the carbonyl oxygen with sulfur alters the electronic properties and, consequently, the reaction mechanism and selectivity.

Catalytic Approaches in the Chemistry of 1,1,1 Trifluoro Pent 3 En 2 One

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal- and enzyme-based catalysts. libretexts.org In the context of 1,1,1-trifluoro-pent-3-en-2-one and related β-trifluoromethylated enones, organocatalysts have been instrumental in achieving high levels of stereocontrol in various transformations. rsc.org

A notable application of organocatalysis is the asymmetric conjugate addition to β-trifluoromethyl enones. For instance, the Michael addition of malonates to sterically hindered β-trifluoromethyl enones has been successfully achieved with high enantioselectivity using bifunctional tertiary amine–thiourea catalysts. acs.org Interestingly, this reaction shows a significant rate acceleration under high-pressure conditions (8–10 kbar) while maintaining excellent enantiomeric excesses (up to 95% ee). acs.org

Another key transformation is the asymmetric Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound. A novel N,N-dibenzyl diaminomethylenemalononitrile organocatalyst has been shown to effectively promote the asymmetric Henry reaction of trifluoromethyl enones with nitromethane (B149229), yielding highly functionalized products with up to 90% enantiomeric excess. nih.gov This represents the first successful example of asymmetric 1,2-additions of nitromethane to trifluoromethyl enones. nih.gov

Furthermore, cinchona alkaloids have been employed as organocatalysts for the enantioselective conjugate cyanation of β-aryl-β-trifluoromethyl-disubstituted enones. nih.gov This method provides access to key intermediates for biologically important trifluoromethylated diarylpyrrolines with high yields and excellent enantioselectivities. nih.gov Proline and its derivatives, often referred to as the "simplest enzymes," are also widely used organocatalysts for various asymmetric reactions, including aldol (B89426) and Mannich reactions. libretexts.orgwikipedia.orgillinois.edu These catalysts operate through enamine or iminium ion intermediates, enabling high stereoselectivity. libretexts.orgwikipedia.org

| Catalyst Type | Reaction | Substrates | Key Features |

| Bifunctional tertiary amine–thioureas | Michael Addition | β,β-Disubstituted β-trifluoromethyl enones, malonates | Requires high pressure; yields adducts with quaternary stereocenters in high ee. acs.org |

| N,N-Dibenzyl diaminomethylenemalononitrile | Henry Reaction | Trifluoromethyl enones, nitromethane | First successful asymmetric 1,2-addition of nitromethane to these enones. nih.gov |

| Cinchona alkaloids | Conjugate Cyanation | β-Aryl-β-trifluoromethyl-disubstituted enones | Produces intermediates for trifluoromethylated diarylpyrrolines. nih.gov |

| Proline | Aldol and Mannich Reactions | Ketones, aldehydes, imines | Versatile catalyst for various C-C bond-forming reactions. libretexts.orgwikipedia.orgillinois.edu |

Transition Metal Catalysis for C-C and C-X Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. libretexts.orgrsc.org In the chemistry of this compound, transition metals like palladium and copper play a crucial role.

Palladium-catalyzed cross-coupling reactions are particularly significant. youtube.comyoutube.com These reactions, such as the Suzuki, Heck, and Stille couplings, allow for the formation of C-C bonds by coupling an organometallic reagent with an organic halide or triflate. youtube.com The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com For example, vinyl triflates can be coupled with organostannanes in the presence of a palladium catalyst to form new C-C bonds under mild conditions. These reactions are often compatible with a wide range of functional groups.

Copper catalysts are also employed in reactions involving trifluoromethylated compounds. Copper(II) bis(1,1,1-trifluoropentane-2,4-dionato), a coordination complex, can act as a catalyst in various organic transformations. smolecule.com For instance, it has been used to catalyze the regioselective synthesis of pyrazoles.

The development of novel ligands is crucial for advancing transition metal catalysis. For example, the use of a bidentate phosphine (B1218219) ligand (Xantphos) was found to be critical for the palladium-catalyzed C-H ethoxycarbonyldifluoromethylation of electron-rich heteroarenes. colab.ws Furthermore, performing these reactions in water using micellar catalysis presents a green and sustainable approach, with the potential for catalyst recycling. youtube.com

| Metal | Reaction Type | Key Features |

| Palladium | Cross-Coupling (e.g., Suzuki, Heck, Stille) | Forms C-C bonds under mild conditions, compatible with various functional groups. youtube.comyoutube.comyoutube.com |

| Copper | Various organic transformations | Copper(II) bis(1,1,1-trifluoropentane-2,4-dionato) can act as a catalyst. smolecule.com |

Lewis Acid and Brønsted Acid Catalysis

Lewis acids and Brønsted acids are fundamental catalysts in organic chemistry. A Lewis acid accepts an electron pair, while a Brønsted acid donates a proton. reddit.com In the context of reactions involving this compound, both types of acids can play significant roles in activating substrates and facilitating reactions.

Lewis acids, such as boron-based compounds like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), are powerful catalysts for a variety of transformations. mdpi.com They function by coordinating to Lewis basic sites in a molecule, such as the oxygen atom of a carbonyl group, thereby increasing the electrophilicity of the substrate. reddit.com This activation is crucial for reactions like the Diels-Alder and Friedel-Crafts acylation. smolecule.com

Brønsted acids can also catalyze reactions by protonating substrates. In some cases, a cooperative effect between a Lewis acid and a Brønsted base can be observed, where the Lewis acid activates an electrophile and the Brønsted base activates a nucleophile. wiley-vch.de An efficient protocol for the synthesis of enantiomerically pure trifluoromethylated dihydropyridazines has been developed using a Brønsted acid-assisted Lewis base catalysis approach. rsc.org This reaction proceeds with high yields and excellent enantioselectivities. rsc.org Furthermore, the combination of a Lewis acid with a transition metal catalyst can lead to "trifunctional" catalysis, where each catalytic species plays a distinct role in promoting the reaction. nih.gov

Heterogeneous Catalysis and Supported Catalysts

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of the chemical industry. stanford.edu This approach offers significant advantages, including ease of catalyst separation and recycling. youtube.com Supported catalysts, where the active catalytic species is dispersed on a high-surface-area support material like alumina (B75360) (Al2O3), are a common form of heterogeneous catalysts. nih.govgoogle.com

In the context of reactions involving compounds like this compound, heterogeneous catalysts can offer a more sustainable alternative to homogeneous systems. For example, a BF3/methanol complex supported on alumina has been developed for the polymerization of isobutylene. google.com The support material can influence the catalytic activity and selectivity. For instance, in the hydrogenation of phenol, a model reaction for biomass upgrading, palladium catalysts on hydrophilic supports were found to be more active than those on lipophilic supports due to an enhanced concentration of the reactant near the catalyst surface. ornl.gov

The formation of supported-nanoparticle heterogeneous catalysts is an area of active research. A well-defined Ir(1,5-COD)Cl/γ-Al2O3 precatalyst can be converted into a supported iridium nanoparticle catalyst upon contact with a solution and hydrogen. nih.gov The mechanism of this transformation involves the dissociation of the iridium complex from the support, nucleation in solution, and subsequent growth on the support surface. nih.gov

Photoredox and Electrocatalysis in this compound Reactions

Photoredox catalysis and electrocatalysis are emerging as powerful tools in organic synthesis, enabling novel transformations under mild conditions. mdpi.com These methods utilize light or electricity, respectively, to generate highly reactive intermediates.

Photoredox catalysis involves the use of a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to activate substrates. rsc.org This has been applied to the trifluoromethylation of arenes. For example, an electron-donor-acceptor (EDA) complex formed between Umemoto's reagent and an amine can mediate the direct C-H trifluoromethylation of arenes. colab.ws

Electrocatalysis utilizes an electric potential to drive chemical reactions. Both photoredox and electrocatalysis often involve radical intermediates. A proposed copper-catalyzed oxytrifluoromethylation of allylamines with CO2 proceeds through a radical-radical cross-coupling pathway. colab.ws

The synergy between different catalytic modes is also being explored. The combination of photoredox catalysis with other catalytic cycles can lead to new and efficient reactions.

Mechanistic Investigations into Reactions Involving 1,1,1 Trifluoro Pent 3 En 2 One

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

Kinetic studies and isotopic labeling are powerful tools for elucidating reaction mechanisms. nih.gov By measuring reaction rates under various conditions and tracking the position of isotopes in reactants and products, chemists can deduce the sequence of bond-forming and bond-breaking events.

Kinetic Studies:

The kinetics of Michael additions, a common reaction for α,β-unsaturated carbonyl compounds like 1,1,1-trifluoro-pent-3-en-2-one, are influenced by several factors including the nature of the nucleophile, the electrophile, and the solvent. For instance, the reaction of various α,β-unsaturated carbonyl compounds with thiols has been studied to determine second-order rate constants (k2). nih.gov These studies reveal a significant dependence of the reaction rate on the structure of the electrophile. nih.govresearchgate.net While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively documented in the reviewed literature, general principles of Michael addition kinetics apply. The rate of reaction is typically dependent on the concentration of both the nucleophile and the enone. nih.govresearchgate.net

Isotopic Labeling Studies:

Deuterium (B1214612) labeling is a common technique used to probe reaction mechanisms. researchgate.net By replacing a hydrogen atom with a deuterium atom at a specific position in a reactant molecule, one can determine if the C-H bond is broken in the rate-determining step of the reaction. This is known as the kinetic isotope effect (KIE). nih.gov A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step. nih.gov Secondary KIEs, which are smaller, can provide information about changes in hybridization at the labeled position during the reaction. nih.gov

While specific isotopic labeling studies on this compound were not found in the provided search results, such experiments would be invaluable for understanding its reaction mechanisms. For example, in a base-catalyzed Michael addition, deuterating the α-carbon of the nucleophile could help determine if enolate formation is the rate-limiting step. Similarly, deuterating the solvent could provide insights into the role of proton transfer steps.

Identification and Characterization of Reactive Intermediates

Reactive intermediates are transient species that are formed during a chemical reaction and are not the final products. mdpi.com Their identification and characterization are key to understanding the reaction pathway. In the context of reactions involving this compound, the primary reactive intermediates are expected to be enolates.

In a typical Michael addition reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate. masterorganicchemistry.com This enolate is a resonance-stabilized species where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group.

The enolate intermediate can be characterized by various spectroscopic techniques, although its transient nature can make direct observation challenging. In some cases, trapping experiments can be employed to provide evidence for the existence of a particular intermediate. mdpi.com This involves adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product.

Computational methods, such as Density Functional Theory (DFT), can also be used to model the structures and energies of reactive intermediates. nih.govnih.gov These calculations can provide valuable insights into the stability and reactivity of these transient species. For sulfa-Michael additions, it has been shown that enolate intermediate structures can be used to predict reactivity, sometimes more effectively and efficiently than transition state calculations. nih.gov

Transition State Analysis and Energy Landscapes

Computational Approaches:

Density Functional Theory (DFT) calculations are a powerful tool for investigating transition states. nih.govmdpi.com By modeling the geometries and energies of reactants, products, and transition states, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur throughout the course of the reaction and allows for the determination of the activation energy, which is directly related to the reaction rate.

For Michael addition reactions, DFT calculations can be used to explore the transition state for the nucleophilic attack on the β-carbon of the enone. researchgate.netmdpi.com These calculations can reveal details about the bond-forming and bond-breaking processes and help to explain the observed regioselectivity and stereoselectivity of the reaction. For example, in the on-water Michael addition, a plausible transition state involving hydrogen bonding has been proposed based on DFT calculations. researchgate.net

Role of Solvent and Additives in Reaction Pathways

The choice of solvent and the presence of additives can have a profound impact on the rate and outcome of a chemical reaction.

Solvent Effects:

Solvents can influence reaction rates by stabilizing or destabilizing the reactants, products, and transition states. In Michael addition reactions, polar aprotic solvents are often favored as they can stabilize the charged enolate intermediate without solvating the nucleophile as strongly as polar protic solvents. mdpi.com The dielectric constant of the solvent is a key parameter, with higher dielectric constants generally favoring the formation of charged species. mdpi.com For instance, the rate of thia-Michael additions is often higher in polar aprotic solvents like DMF and DMSO. mdpi.com

Additives:

Lewis acids are common additives in Michael additions. nih.govrug.nlrsc.org They can activate the enone by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and thus accelerating the rate of nucleophilic attack. rug.nlrsc.org Ytterbium triflate, for example, has been shown to be an effective water-tolerant Lewis acid catalyst for Michael additions. rug.nl The addition of ligands can further enhance the catalytic activity of the Lewis acid. nih.gov In some cases, the use of high pressure has been shown to be necessary to achieve a successful 1,4-addition, particularly for sterically hindered substrates. acs.org

Influence of the Trifluoromethyl Group on Reaction Selectivity and Rate

The trifluoromethyl (CF3) group is a powerful electron-withdrawing group that can significantly influence the reactivity and selectivity of a molecule. researchgate.net

Electronic Effects:

The strong electron-withdrawing nature of the CF3 group increases the electrophilicity of the β-carbon in this compound, making it more susceptible to nucleophilic attack. This generally leads to an increased rate of Michael addition compared to its non-fluorinated counterpart, pent-3-en-2-one. nih.gov The CF3 group can also stabilize the resulting enolate intermediate through inductive effects.

Stereoselectivity:

The steric bulk and electronic properties of the CF3 group can also influence the stereochemical outcome of reactions. ochemtutor.com In reactions that generate a new stereocenter, the CF3 group can direct the approach of the nucleophile, leading to the preferential formation of one stereoisomer over another. For example, in the Michael addition of 3-substituted oxindoles to trifluoromethyl-substituted nitroolefins catalyzed by a Cinchona-alkaloid-derived squaramide, high diastereo- and enantioselectivity have been observed. buchler-gmbh.com The stereochemical outcome of substitution reactions can also be significantly influenced by the presence of a halogen atom. nih.gov

Theoretical and Computational Chemistry of 1,1,1 Trifluoro Pent 3 En 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of 1,1,1-Trifluoro-pent-3-en-2-one. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular orbitals, electron density distribution, and other electronic properties.

The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule. This group, attached to the carbonyl carbon, creates a strong dipole moment. DFT calculations would likely show a significant polarization of the C=O bond and the adjacent C-C bond. The electron density is pulled towards the highly electronegative fluorine atoms, which in turn affects the reactivity of the entire molecule.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. For this compound, the HOMO is expected to be located primarily on the C=C double bond, while the LUMO is likely centered on the α,β-unsaturated ketone moiety, specifically with a large coefficient on the β-carbon, influenced by the electron-withdrawing nature of the trifluoromethyl group. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Dipole Moment | ~3.5 D | DFT (B3LYP/6-31G*) |

| HOMO Energy | ~-7.5 eV | DFT (B3LYP/6-31G*) |

| LUMO Energy | ~-1.8 eV | DFT (B3LYP/6-31G*) |

Conformational Analysis and Stereoelectronic Effects

The conformational landscape of this compound is primarily dictated by the rotation around the single bond connecting the carbonyl group and the C=C double bond. Two planar conformations, the s-cis and s-trans, are expected to be the most stable.

Stereoelectronic effects play a crucial role in determining the relative stability of these conformers. wikipedia.org Hyperconjugation, the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, is a key factor. imperial.ac.uk In the planar conformations, overlap between the π-system of the C=C bond and the C=O bond is maximized. The strong negative hyperconjugation effect of the C-F bonds in the trifluoromethyl group can also influence the conformational preference by interacting with adjacent bonding or antibonding orbitals. Fluorine substitution is known to have a profound impact on molecular conformation. soton.ac.uk

Computational studies on similar α,β-unsaturated ketones often show a slight preference for the s-trans conformer due to reduced steric hindrance. However, the strong dipole-dipole interactions in the s-cis form of this compound, due to the proximity of the polarized C=O and C-CF₃ bonds, could play a significant role in the relative energies of the conformers.

Prediction of Reactivity and Regioselectivity

The electronic structure of this compound allows for the prediction of its reactivity and regioselectivity in various chemical reactions. The presence of the electron-withdrawing -CF₃ group makes the carbonyl carbon highly electrophilic. Additionally, the β-carbon of the α,β-unsaturated system is also activated towards nucleophilic attack (a Michael-type addition) due to the polarization of the π-system.

Table 2: Predicted Regioselectivity for Nucleophilic Addition to this compound

| Reaction Type | Predicted Major Product | Rationale |

|---|---|---|

| Michael Addition | Addition at the β-carbon | Stabilization of the resulting enolate by the -CF₃ group. |

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed modeling of reaction pathways, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as a Michael addition, the reaction pathway can be mapped out to understand the mechanism in detail.

The modeling would start with the reactants (the ketone and a nucleophile), proceed through a transition state, and end with the product. The geometry of the transition state and its associated energy barrier provide crucial information about the reaction rate. For instance, in a Michael addition, the transition state would involve the partial formation of the new bond between the nucleophile and the β-carbon. The trifluoromethyl group would play a significant role in stabilizing the developing negative charge in the transition state, thereby lowering the activation energy.

Solvation Models and Environmental Effects on Reactivity

The reactivity of this compound can be significantly influenced by the solvent. Solvation models, both implicit and explicit, are used in computational chemistry to account for these environmental effects. Implicit models treat the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules in the calculation.

For a polar molecule like this compound, polar solvents are expected to stabilize the ground state and any charged intermediates or transition states. This can affect both the reaction rate and the regioselectivity. For example, in a reaction that proceeds through a charged intermediate, a polar solvent would lower the activation energy and accelerate the reaction. The choice of solvent can also influence the conformational equilibrium, which in turn can affect reactivity. soton.ac.uk

Advanced Spectroscopic Characterization and Elucidation of 1,1,1 Trifluoro Pent 3 En 2 One and Its Intermediates

High-Resolution NMR Spectroscopy (e.g., ¹⁹F NMR) for Stereochemical Assignment and Dynamic Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of fluorinated compounds like 1,1,1-trifluoro-pent-3-en-2-one. nih.gov Both ¹H and ¹⁹F NMR provide critical data for structural elucidation and for studying dynamic processes in solution. chemguide.co.uklibretexts.orgyoutube.com

¹⁹F NMR Spectroscopy: The chemical shift of the trifluoromethyl (CF₃) group is highly sensitive to its electronic environment. nih.gov In this compound, the conjugation of the keto group with the carbon-carbon double bond influences the shielding of the fluorine nuclei. dovepress.com The presence of an alkenyl group in conjugation with a trifluoroacetyl group typically results in a deshielding effect, shifting the ¹⁹F NMR resonance to a lower field compared to saturated trifluoromethyl ketones. dovepress.com This sensitivity allows for the confident assignment of the trifluoromethyl group and can be used to distinguish between different isomers and conformers.

Stereochemical Assignment: For substituted derivatives of this compound, NMR spectroscopy is invaluable for determining stereochemistry. For instance, in α,β-diaryl-CF₃-enones, which can be synthesized from α-CF₃-enamines and arylaldehydes, the geometry of the double bond (E/Z isomerism) can be established through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. acs.org The reaction of α-CF₃-enamines with arylaldehydes has been shown to produce E-isomers with high selectivity. acs.org

Dynamic Processes: NMR can also be used to study dynamic processes such as tautomerization. In related α,α,α-trifluoro-β-diketones, ¹⁹F NMR is used to observe the equilibrium between diketo and keto-enol forms. dovepress.com The transition from a diketo to a keto-enol form leads to a downfield shift in the ¹⁹F NMR signal of the CF₃ group due to decreased shielding by the C=C double bond of the enol. dovepress.com While this compound itself does not exhibit this type of tautomerism, this principle is applicable to its derivatives or in reactions where enol or enolate intermediates are formed.

Detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, provides further structural confirmation. For example, in the related compound 3,3,3-trifluoro-1-phenylpropan-1-one, the methylene (B1212753) protons adjacent to the carbonyl group appear as a quartet in the ¹H NMR spectrum due to coupling with the three fluorine atoms of the CF₃ group. rsc.org

Interactive Data Table: Representative NMR Data for Trifluoromethyl Ketones

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| 3,3,3-trifluoro-1-phenylpropan-1-one | ¹H | 3.81 (q) | 10.0 | rsc.org |

| 3,3,3-trifluoro-1-phenylpropan-1-one | ¹³C | 189.9 (q) | ³JCF = 2.4 | rsc.org |

| 3,3,3-trifluoro-1-phenylpropan-1-one | ¹⁹F | -62.03 | rsc.org | |

| 1-([1,1'-biphenyl]-4-yl)-3,3,3-trifluoropropan-1-one | ¹⁹F | -61.93 | rsc.org | |

| 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one | ¹⁹F | -62.02 | rsc.org |

Mass Spectrometry Techniques for Mechanistic Intermediates and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for identifying reaction intermediates and monitoring the progress of reactions involving this compound. Its high sensitivity allows for the detection of transient species, providing valuable mechanistic insights.

Reaction Monitoring: MS can be used to follow the consumption of reactants and the formation of products in real-time. This is particularly useful in complex reaction mixtures where multiple products may be formed. For example, in the synthesis of α-trifluoromethyl ketones, MS can be employed to optimize reaction conditions by monitoring the yield of the desired product. acs.orgnih.govresearchgate.net

Mechanistic Intermediates: The identification of short-lived intermediates is crucial for elucidating reaction mechanisms. In the rhodium-catalyzed α-trifluoromethylation of ketones, for instance, mechanistic studies have pointed to the involvement of highly reactive alkylrhodium complexes. acs.orgnih.govresearchgate.net While direct detection of such species by MS can be challenging, the analysis of reaction products and byproducts can provide strong evidence for their existence. In reactions involving the trifluoromethyl anion (CF₃⁻), which is a key nucleophile in some trifluoromethylation reactions, MS techniques can help to characterize its adducts and subsequent reaction products. beilstein-journals.org

Fragmentation Analysis: The fragmentation patterns observed in the mass spectrum of this compound and its derivatives can provide structural information. The presence of the trifluoromethyl group often leads to characteristic fragment ions, such as the loss of CF₃ or related fragments. For the parent compound, 3-penten-2-one, the mass spectrum shows characteristic peaks that can be compared to those of its trifluoromethylated analogue to understand the influence of the CF₃ group on fragmentation pathways. nist.gov

Interactive Data Table: Key Mass Spectrometry Data for Related Compounds

| Compound | Ionization Method | Key Fragment (m/z) | Interpretation | Reference |

| 3-Penten-2-one | Electron Ionization | 84 | Molecular Ion [M]⁺ | nist.gov |

| 3-Penten-2-one | Electron Ionization | 69 | [M - CH₃]⁺ | nist.gov |

| 3-Penten-2-one | Electron Ionization | 43 | [CH₃CO]⁺ | nist.gov |

| 1,1,1-Trifluoroethane | Electron Ionization | 84 | Molecular Ion [M]⁺ | nist.gov |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a molecular fingerprint and information about functional groups and their interactions. libretexts.orglibretexts.org

Vibrational Mode Analysis: The IR spectrum of a molecule arises from changes in the dipole moment during vibrations, while Raman spectroscopy detects changes in polarizability. libretexts.org For this compound, key vibrational modes include the C=O stretch, C=C stretch, and various C-F stretches. The C=O stretching frequency in α,β-unsaturated ketones is typically lower than in saturated ketones due to conjugation. The strong electron-withdrawing nature of the CF₃ group can influence the electronic distribution in the conjugated system and thus affect the frequencies of the C=O and C=C stretching vibrations.

Characteristic Frequencies: While a specific spectrum for this compound is not detailed in the search results, characteristic absorption bands for related functional groups can be inferred. For instance, the IR spectrum of 1,1,1-trifluoroacetone (B105887) shows strong absorptions corresponding to C-F stretching modes. nist.gov The C=O stretch in α,β-unsaturated ketones typically appears in the range of 1650-1685 cm⁻¹. The C=C stretch is observed around 1600-1650 cm⁻¹. The C-F stretching vibrations of the CF₃ group are expected to produce strong bands in the region of 1100-1350 cm⁻¹.

Interactive Data Table: Typical Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=O (conjugated ketone) | Stretch | 1650 - 1685 | docbrown.info |

| C=C (alkene) | Stretch | 1600 - 1650 | docbrown.info |

| C-F (trifluoromethyl) | Stretch | 1100 - 1350 | docbrown.info |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Excited States

Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy provide information about the electronic transitions within a molecule, shedding light on its electronic structure and the nature of its excited states.

Electronic Transitions: For this compound, the key chromophore is the enone system. The π → π* transition, typically of high intensity, and the n → π* transition of the carbonyl group, which is usually weaker, are expected. The position of these absorption bands is sensitive to the solvent polarity and the presence of substituents. The strong electron-withdrawing trifluoromethyl group is expected to influence the energies of the molecular orbitals involved in these transitions. nih.gov

Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for predicting and interpreting electronic spectra. iau.ir Such calculations can determine the energies of the frontier molecular orbitals (HOMO and LUMO) and simulate the UV-Vis absorption spectrum, assigning the observed bands to specific electronic transitions. iau.irresearchgate.netacs.org For related systems, these calculations have been instrumental in understanding the electronic structure. researchgate.netacs.org

Advanced Techniques (e.g., X-ray Crystallography of derivatives, EPR if radicals are involved, Ultrafast Spectroscopy)

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals of this compound itself might be challenging, the crystal structures of its derivatives can offer invaluable structural information. For example, the X-ray structure of a derivative can confirm the stereochemistry (e.g., E/Z configuration of the double bond) and reveal details about the conformation of the molecule in the solid state. acs.orgmdpi.comresearchgate.net Hirshfeld surface analysis of crystal structures can provide further insights into intermolecular contacts. mdpi.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique specifically for detecting and characterizing species with unpaired electrons (radicals). cardiff.ac.uknih.gov In the context of this compound, EPR would be relevant if the compound is involved in radical reactions. For example, in radical-initiated trifluoromethylation reactions, EPR could be used to detect and identify trifluoromethyl radicals or other radical intermediates. wikipedia.org The hyperfine coupling of the unpaired electron with the fluorine nuclei of the CF₃ group would give a characteristic EPR signal. canada.ca

Ultrafast Spectroscopy: Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can be employed to study the dynamics of very short-lived excited states and reaction intermediates on the femtosecond to picosecond timescale. This would be particularly useful for understanding the photochemistry and photophysics of this compound, such as the processes of intersystem crossing and internal conversion following photoexcitation.

Applications of 1,1,1 Trifluoro Pent 3 En 2 One As a Chemical Synthon and in Materials Science

Utility as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of a trifluoromethyl group adjacent to a carbonyl system in 1,1,1-Trifluoro-pent-3-en-2-one makes it a highly reactive Michael acceptor. This reactivity is the cornerstone of its utility as a building block, allowing for the facile introduction of the trifluoromethyl moiety into a wide array of molecular frameworks. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org The conjugate addition of nucleophiles to the β-position of the enone is a key and widely employed strategy. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org

Synthesis of Fluorinated Heterocycles

One of the most significant applications of α,β-unsaturated trifluoromethyl ketones, including this compound, is in the synthesis of fluorinated heterocyclic compounds. mdpi.comresearchgate.netrsc.org These cyclic structures are prevalent in a vast number of biologically active molecules. The general strategy involves the reaction of the trifluoromethyl enone with various binucleophiles, leading to the construction of diverse heterocyclic rings.

For instance, the reaction of α,β-unsaturated trifluoromethyl ketones with hydrazines can yield trifluoromethyl-substituted pyrazoles. researchgate.net Similarly, reactions with hydroxylamine (B1172632) can produce isoxazoles, while amidines and guanidines can be used to construct pyrimidine (B1678525) rings. researchgate.net The electron-withdrawing trifluoromethyl group often directs the regioselectivity of these cyclization reactions, providing a reliable route to specifically substituted heterocycles. nih.gov

A review of the synthesis of α,β-unsaturated CF3-containing ketones highlights their role in forming 4-, 5-, 6-, and 7-membered heterocycles through reactions with different nucleophiles. mdpi.com

Construction of Trifluoromethylated Chiral Scaffolds

The development of asymmetric methods to construct chiral molecules containing trifluoromethyl groups is of paramount importance, particularly in the pharmaceutical industry. The use of this compound and related α,β-unsaturated ketones in asymmetric synthesis allows for the creation of chiral scaffolds with controlled stereochemistry.

Palladium-catalyzed asymmetric allylation of related trifluoromethylated diketones has been shown to be an efficient method for synthesizing chiral trifluoromethyl ketones. nih.gov While not directly involving this compound, this methodology demonstrates the amenability of trifluoromethyl ketones to participate in enantioselective transformations. The development of chiral catalysts for the conjugate addition to α,β-unsaturated ketones is a well-established field, and these methods can be applied to trifluoromethylated substrates to generate chiral adducts, which are valuable precursors for more complex chiral molecules. organic-chemistry.org

Precursor for Advanced Pharmaceutical Intermediates

The trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. wikipedia.orgbeilstein-journals.org Consequently, this compound and its derivatives are valuable precursors for the synthesis of advanced pharmaceutical intermediates.

The heterocycles synthesized from this building block, such as pyrazoles, isoxazoles, and pyrimidines, are core structures in numerous drug candidates. researchgate.net For example, trifluoromethyl-containing pyrazoles are known to exhibit a range of biological activities. The ability to efficiently construct these fluorinated heterocyclic systems makes α,β-unsaturated trifluoromethyl ketones key intermediates in medicinal chemistry. mdpi.comresearchgate.netrsc.org The trifluoromethylketone moiety itself is a known inhibitor of various enzymes, making compounds derived from this compound of interest for drug discovery programs. nih.gov

Intermediate for Agrochemical Active Ingredients

Similar to the pharmaceutical industry, the agrochemical sector frequently utilizes trifluoromethylated compounds to develop new and effective pesticides and herbicides. wikipedia.org The trifluoromethyl group can enhance the efficacy and selectivity of these active ingredients.

A notable example is the use of related α,β-unsaturated trifluoromethyl ketones in the synthesis of trifluoromethylpyridines, which are key structural motifs in several active agrochemical ingredients. mdpi.comresearchgate.netrsc.org The synthesis of these pyridines often involves a cyclocondensation reaction where the trifluoromethyl enone is a crucial component. This highlights the importance of compounds like this compound as intermediates in the production of modern crop protection agents.

Integration into Polymer and Material Science Research

The unique properties imparted by the trifluoromethyl group extend beyond biological activity and into the realm of materials science. The incorporation of this compound and other fluorinated monomers into polymers can significantly modify their physical and chemical characteristics. wikipedia.orgpageplace.de

Role in Modifying Polymer Properties (e.g., Thermal Stability, Hydrophobicity)

The strong carbon-fluorine bond is responsible for the high thermal stability of fluoropolymers. acs.org20.210.105nist.gov The introduction of trifluoromethyl groups into a polymer backbone can therefore enhance its resistance to thermal degradation. This is a critical property for materials used in high-temperature applications.

Furthermore, the low polarizability and high electronegativity of fluorine atoms lead to weak intermolecular forces, resulting in low surface energy. wikipedia.org This translates to increased hydrophobicity, or water repellency, in polymers containing trifluoromethyl groups. This property is highly desirable for creating water-resistant coatings and materials. The incorporation of fluorinated monomers can also influence other properties such as chemical resistance and optical transparency. rsc.orgnih.gov

Precursor for Fluorinated Monomers and Functional Materials

The incorporation of fluorine into polymers can lead to significant enhancements in their properties, including increased thermal stability, chemical resistance, lower surface energy, and improved optical transparency. researchgate.net this compound serves as a potential precursor for the synthesis of specialized fluorinated monomers. The most common method for creating such polymers is through the polymerization of fluorine-containing monomers. researchgate.netresearchgate.net

The presence of the vinyl group in this compound allows it to undergo polymerization reactions, such as radical polymerization, to form fluorinated polymers. These polymers, with trifluoromethyl ketone moieties as side chains, are expected to exhibit unique properties. For instance, polymers containing trifluoromethyl groups are known for their solubility in organic solvents, low dielectric constant, and reduced water absorption compared to their non-fluorinated analogs. researchgate.net The synthesis of fluorinated polymers can be achieved through various methods, including reversible-deactivation radical polymerizations, which allow for controlled polymer architectures. acs.org

The resulting fluoropolymers can be used to create hydrophobic surfaces. mdpi.com The enrichment of fluorinated segments on the surface of a polymer film can significantly increase its water contact angle, leading to enhanced hydrophobicity. mdpi.com

Table 1: Examples of Fluorinated Monomers and their Polymerization Characteristics

| Fluorinated Monomer | Polymerization Method | Key Properties of Resulting Polymer |

| Fluorinated (meth)acrylates | Photomediated ATRP | Tunable fluorine content, low dispersity (Đ ≈ 1.1) acs.org |

| 1H,1H-perfluoro-3,6,9-trioxadecyl acrylate | Radical Polymerization (AIBN initiated) | Hydrophilic character due to ether linkages mdpi.com |

| 1H,1H-perfluorohexyl acrylate | Radical Polymerization (AIBN initiated) | High hydrophobicity, low critical surface tension mdpi.com |

| Perfluoro(2-methyl-2-ethyl-dioxole) | High-Pressure Polymerization | Amorphous, high glass transition temperature (235 °C) researchgate.net |

This table presents data for representative fluorinated monomers to illustrate the properties achievable, as specific polymerization data for this compound is not extensively documented.

Applications in Supramolecular Chemistry and Molecular Recognition

While this compound is an α,β-unsaturated ketone, it can be chemically modified to form trifluoromethyl β-diketones. These β-diketones are highly valuable ligands in supramolecular chemistry due to their excellent ability to coordinate with metal ions. The resulting metal-diketonate complexes can self-assemble into well-defined, discrete two- and three-dimensional structures. nih.govnih.gov

Table 2: Representative Supramolecular Structures from β-Diketone Ligands

| Ligand Type | Metal Ion | Resulting Supramolecular Structure | Reference |

| m-phenylenebis(β-diketones) | Cu(II) | Molecular Squares | nih.gov |

| Terpyridine-based ligands | Fe(II), Ru(III) | Molecular Triangles | nih.gov |